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Compound of Interest

3-(2-
Compound Name:
Thienylmethyithio)propaneamine

Cat. No.: B8502846

Executive Summary & Structural Context

Target Molecule: 3-(2-Thienylmethylthio)propaneamine IUPAC Name: 3-[(Thiophen-2-
ylmethyl)sulfanyl]propan-1-amine Molecular Formula: C

H

NS

Molecular Weight: 187.33 g/mol

This molecule features three distinct spectroscopic domains:
o Electron-Rich Aromatic System: The thiophene ring.

o Sulfide Bridge: A thioether linkage (-S-CH

-) connecting the aromatic system to the aliphatic chain.

e Polar Terminus: A primary amine (-NH
) on a propyl chain.

Accurate characterization requires resolving the specific chemical shifts induced by the sulfur
atom on adjacent methylene groups and identifying the characteristic fragmentation of the
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thiophene-methyl moiety in mass spectrometry.

Synthesis & Formation Pathway

Understanding the synthetic origin aids in identifying potential impurities (e.qg., disulfides or
unreacted thiols). The most common route involves the nucleophilic attack of a thiolate on an
alkyl halide.

Thiophene-2-methanethiol 3-(2-Thienylmethylthio)
(Nucleophile) Base (e.g., NaH) propaneamine

Transition State

/'V (SN2 Attack)
3-Chloropropylamine \

(Electrophile)

HCI

Click to download full resolution via product page

Figure 1: Convergent synthesis via thioether formation. Note that the amine is often protected
(e.g., as a phthalimide) during synthesis to prevent polymerization, requiring a subsequent
hydrazine deprotection step.

Spectroscopic Data Analysis[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from standard chemical shift principles for thiophene
derivatives and primary amines.

Solvent: Chloroform-d (CDCI

) is the standard solvent. Reference: TMS (
0.00 ppm).

Table 1:

H NMR Data (400 MHz, CDCI
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Position

(ppm)

Multiplicity

Integral

(Hz)

Assignment
Logic

H-5
(Thiophene)

7.19

dd

1H

51,12

Most
deshielded
aromatic
proton
(closestto S

in ring).

H-3
(Thiophene)

6.93

dd

1H

3512

Adjacent to
the
methylene

bridge.

H-4
(Thiophene)

6.90

dd

1H

5.1,35

"Beta" proton

of the ring.

Thiophene-C

-S

3.92

2H

Diagnostic
Singlet.
Deshielded
by both
aromatic ring

and sulfur.

CH

-NH

2.78

2H

6.8

Alpha to
nitrogen;
typical range
for primary

amines.

-Propyl

2.56

2H

7.1

Alpha to
sulfur;
shielded
relative to O-
CH

but
deshielded vs

alkyl.
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Beta to both

1.76 quint 2H 7.0 functional

Propyl-C

Broad singlet;
chemical shift
-NH 1.45 bs 2H - varies with
concentration
/H-bonding.

Critical Insight: The singlet at

3.92 ppm is the "fingerprint" signal. If this appears as a doublet, it indicates
incomplete deprotection or protonation. If it shifts to ~4.2 ppm, oxidation to the
sulfoxide/sulfone may have occurred.

Table 2:

C NMR Data (100 MHz, CDCI
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Carbon Type (ppm) Assighment
Quaternary 1415 C-2 (Thiophene ipso)
Aromatic CH 126.8 C-5
Aromatic CH 125.4 C-4
Aromatic CH 124.9 C-3
. . C-3' (Next to NH
Aliphatic CH 41.2
)
Aliphatic CH 3238 C-2' (Middle Propyl)
) ) Thiophene-CH
Aliphatic CH 30.1
-S
) _ S-CH
Aliphatic CH 295
-Propyl

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El, 70 eV) or ESI (+).

The mass spectrum is dominated by the stability of the thiophene-methyl cation (analogous to

the benzyl cation).

Fragmentation Pathway

e Molecular lon (M

):

187 (Weak to Medium intensity).

o Base Peak:

97.
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o Mechanism: Cleavage of the C-S bond generates the (2-thienyl)methyl cation (C

H
S
), which is resonance-stabilized.

e Amine Fragment:

30.

o Mechanism: Alpha-cleavage of the amine chain generates [CH
=NH

]

e Loss of Ammonia:

170 [M - 17].

Molecular lon
[M]+ m/z 187

C-S Cleavage

Ipha Cleavage \Loss of NH3

Base Peak
[(Thiophene)-CH2]+ m/z 97

Imine lon [M - NH3]+
[CH2=NH2]+ m/z 30 m/z 170

Click to download full resolution via product page

Figure 2: Primary fragmentation pathways in Electron Impact (El) mass spectrometry.

Infrared (IR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) on neat oil.
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Wavenumber (cm

Vibration Mode Description
)
Primary amine doublet
3350, 3280 N-H Stretch (asymmetric/symmetric). Weak
to medium broadness.
C-H Stretch (sp Aromatic protons on the
3100 - 3000 _ .
) thiophene ring.
C-H Stretch (sp
2950 - 2850 Aliphatic methylene chains.
)
Scissoring vibration of the
1590 N-H Bend . _
primary amine.
] ) Characteristic thiophene ring
1430, 1360 Ring Breathing
modes.
Carbon-Sulfur linkage (often
690 - 710 C-S Stretch

weak/obscured).

Experimental Protocols
NMR Sample Preparation

To ensure the resolution of the amine protons and prevent peak broadening:

e Solvent: Use CDCI

neutralized with basic alumina or K
CO

to remove traces of HCI (acidic CDCI

will shift the amine protons to >8 ppm and broaden them).

o Concentration: Dissolve ~10 mg of oil in 0.6 mL solvent.
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e D

O Shake: After acquiring the initial

H spectrum, add 1 drop of D

O and shake. The broad singlet at

1.45 ppm should disappear, confirming the -NH

assignment.

GC-MS Analysis

This compound is suitable for GC analysis without derivatization, but derivatization (e.g., with
TFAA) improves peak shape.

Column: DB-5ms or equivalent (5% phenyl methyl siloxane).

Inlet Temp: 250°C.

Oven Program: 60°C (1 min)

20°C/min

280°C.

Retention Time: Expect elution after simple alkylamines but before heavier dimers.
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¢ NIST Chemistry WebBook.Mass Spectra of Thiophene Derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. The syntheses of 1-(2-thienyl)-2-(methylamino) propane (methiopropamine) and its 3-
thienyl isomer for use as reference standards - PubMed [pubmed.ncbi.nim.nih.gov]

e 2. EP0824532A1 - Synthesis of (s)-3-(2-thienylthio) butyric acid and analogs - Google
Patents [patents.google.com]

¢ 3. Method for preparing 3-methylthio propylamine - Eureka | Patsnap [eureka.patsnap.com]
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3-(2-Thienylmethylthio)propaneamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8502846#spectroscopic-data-nmr-ir-ms-of-3-2-
thienylmethylthio-propaneamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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